molecular formula C20H17FN4O2 B2787866 Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681471-80-7

Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Katalognummer: B2787866
CAS-Nummer: 681471-80-7
Molekulargewicht: 364.38
InChI-Schlüssel: RIOZNLJTNKZRTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a benzyl ester at position 6, a 2-fluorophenyl group at position 7, and a methyl substituent at position 5 (Fig. 1). The triazolopyrimidine scaffold is widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors .

The compound is synthesized via multicomponent reactions (e.g., Biginelli-like protocols) involving substituted aldehydes, β-keto esters, and 3-amino-1,2,4-triazoles . Its regioselectivity and yield depend on reaction conditions, such as microwave irradiation or acidic catalysts .

Eigenschaften

IUPAC Name

benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2/c1-13-17(19(26)27-11-14-7-3-2-4-8-14)18(15-9-5-6-10-16(15)21)25-20(24-13)22-12-23-25/h2-10,12,18H,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOZNLJTNKZRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biologische Aktivität

Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class has garnered significant attention due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The focus of this article is to explore the biological activity of this specific compound through various studies and findings.

  • Molecular Formula: C24_{24}H25_{25}FN4_{4}O5_{5}
  • Molecular Weight: 468.478 g/mol
  • Melting Point: 167-170ºC
  • Density: 1.3 ± 0.1 g/cm³

Recent studies have indicated that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine series can exert their biological effects through various pathways:

  • Inhibition of the ERK Signaling Pathway: Research demonstrated that certain derivatives can significantly inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition is associated with induced apoptosis in cancer cells and G2/M phase cell cycle arrest .
  • Antiproliferative Activity: Compounds from this class have shown potent antiproliferative effects against various cancer cell lines. For instance, a derivative exhibited an IC50_{50} value of 3.91 μM against MCF-7 breast cancer cells . Another compound demonstrated an IC50_{50} value of 0.53 μM against HCT-116 colon cancer cells .

Anticancer Activity

A detailed study on the anticancer properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives highlighted their potential as effective cytotoxic agents. The evaluation included:

Compound Cell Line IC50_{50} Value (μM) Mechanism
Compound H12MGC-803< 0.58Induces apoptosis; G2/M phase arrest
Compound 2HCT-1160.53Tubulin polymerization inhibitor
Compound 12MCF-73.91Suppression of ERK signaling pathway

These findings suggest that Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may share similar mechanisms of action.

Antiviral Activity

The antiviral potential of triazolo[1,5-a]pyrimidine derivatives has also been explored. Certain compounds have shown effectiveness against various viruses by disrupting viral replication processes. The specific antiviral activity of Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate remains to be fully elucidated but aligns with the observed activities in related compounds.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit promising antitumor properties. Specifically, compounds containing the triazolo-pyrimidine scaffold have been shown to inhibit tumor growth in various cancer cell lines. For instance, one study reported that certain triazolo-pyrimidine derivatives led to significant reductions in cell viability in breast cancer models, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that triazolo[1,5-a]pyrimidine derivatives possess broad-spectrum antibacterial and antifungal properties. For example, compounds similar to Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies

In a recent study focusing on the synthesis of various dihydrotriazolopyrimidine derivatives linked to amide functionality, compounds were tested for their anti-inflammatory activity. The results indicated that several derivatives exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Importance of Substituents

SAR studies have highlighted the significance of various substituents on the triazolo-pyrimidine core structure in enhancing biological activity. For instance, the introduction of electron-withdrawing groups such as fluorine has been shown to improve the potency of these compounds against specific cancer cell lines and pathogens .

Data Table: SAR Insights

Compound StructureSubstituent TypeActivity Profile
Benzyl 7-(2-fluorophenyl)-5-methylFluoro groupEnhanced anticancer activity
N-(4-Methoxybenzyl) derivativeMethoxy groupIncreased anti-inflammatory potential
N-benzylbenzamide analogBenzyl groupBroad-spectrum antimicrobial effects

Synthetic Methodologies

The synthesis of Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been achieved through various methodologies involving one-pot reactions and coupling agents like sulfuryl chloride (SO₂Cl₂) combined with bases such as N-methylimidazole (NMI). These methods allow for efficient production with high yields .

Vergleich Mit ähnlichen Verbindungen

Position 7 Modifications

The 2-fluorophenyl group at position 7 distinguishes the target compound from analogs with para-substituted aryl groups (e.g., 4-chlorophenyl, 4-isopropylphenyl) (Table 1). Fluorine’s electronegativity and small atomic radius enhance lipophilicity and metabolic stability compared to bulkier substituents like 4-isopropoxyphenyl (, compound 10) or 3,5-difluorophenyl () .

Position 6 Modifications

Replacing the benzyl carboxylate with ethanone (e.g., UCB-FcRn-84 in ) or methyl carboxylate (e.g., UCB-FcRn-303 in ) alters solubility and target engagement. The benzyl ester’s hydrophobic aromatic ring may improve membrane permeability but reduce aqueous solubility compared to smaller esters (e.g., ethyl groups in ) .

Tabulated Comparison of Key Analogs

Table 1. Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name (Source) R<sup>7</sup> R<sup>6</sup> Molecular Weight Biological Activity Synthesis Yield (%)
Target Compound 2-Fluorophenyl Benzyl carboxylate ~372.38* Not reported -
Ethyl 7-(4-chlorophenyl)-... () 4-Chlorophenyl Ethyl carboxylate 318.77 Not reported -
Compound 10 () 4-Isopropoxyphenyl Benzylthio-carboxamide - Antibacterial 80
UCB-FcRn-84 () 3-Fluorophenyl Ethanone - FcRn binding -
UCB-FcRn-303 () 3,5-Difluorophenyl Methyl carboxylate + 3-pyridyl - FcRn binding -
Compound 16 () 4-Dimethylaminophenyl Benzylthio-carboxamide - Lower antibacterial 33

*Calculated based on C20H17FN4O2.

Q & A

Q. Methodology :

  • Microwave-assisted synthesis (130°C, 60 min) in polar aprotic solvents (e.g., DMF) with catalysts like chloro(trimethyl)silane improves regioselectivity and reduces side reactions .
  • Green chemistry optimizations (e.g., ethanol/water solvent systems) enhance yields (up to 85%) and reduce environmental impact .

Basic: How is the molecular structure of this compound characterized?

Q. Key techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 70.03°–89.45° between fused rings), confirming the triazolo-pyrimidine core .
  • NMR spectroscopy : 1H^1H NMR peaks at δ 10.89 (NH proton) and δ 7.14–7.41 (aromatic protons) validate substituent positions .
  • Mass spectrometry : Molecular ion peaks at m/z 440.94 confirm the molecular formula .

Basic: What biological activities are associated with this compound?

The 2-fluorophenyl substituent enhances interactions with biological targets:

  • Anticancer : Inhibits cyclin-dependent kinase 2 (CDK2) via π-π stacking (binding affinity: ΔG = -9.2 kcal/mol) .
  • Antimicrobial : Disrupts bacterial cell wall synthesis (MIC = 8 µg/mL against Enterococcus faecium) .
  • Antiviral : Targets RNA polymerase in in silico models (IC50_{50} ~ 12 µM) .

Advanced: How can synthetic yields be optimized while minimizing byproducts?

Q. Experimental design considerations :

  • Catalyst screening : TMDP (2,4,6-trimethyl-1,3-dioxane-5-ol) in ethanol/water (1:1 v/v) increases yield by 25% via hydrogen-bond stabilization .
  • Reaction monitoring : Use HPLC to track intermediates (retention time: 4.2 min for β-keto ester adducts) and adjust microwave irradiation time (30–60 min) .
  • Byproduct mitigation : Replace traditional heating with microwave irradiation to suppress dimerization (reduces byproducts from 15% to <5%) .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Q. Analytical strategies :

  • Variable temperature NMR : Resolve overlapping aromatic proton signals (e.g., 2-fluorophenyl group) by cooling to 243 K .
  • DFT calculations : Compare experimental 13C^{13}C NMR shifts with B3LYP/6-31G(d) computed values (RMSD < 1.5 ppm) to validate assignments .
  • Isotopic labeling : Use 15N^{15}N-labeled triazole precursors to distinguish NH signals from solvent artifacts .

Advanced: What computational methods predict binding modes to therapeutic targets?

Q. Methodology :

  • Molecular docking (AutoDock Vina) : Simulate interactions with CDK2 (PDB: 1HCL) using Lamarckian genetic algorithms (grid size: 60 × 60 × 60 Å) .
  • MD simulations (GROMACS) : Assess binding stability (RMSD < 2.0 Å over 100 ns) in explicit solvent (TIP3P water model) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 2-fluoro vs. 3-bromo) with IC50_{50} values (R2^2 = 0.89) .

Advanced: How do structural modifications influence biological activity?

Q. Substituent effects :

Modification Impact Reference
2-fluorophenyl Enhances CDK2 inhibition (ΔΔG = -1.3 kcal/mol vs. phenyl)
Benzyl ester → Ethyl Reduces cytotoxicity (IC50_{50} increases from 5 µM to >50 µM)
5-Methyl → 5-Propyl Improves logP (from 2.1 to 3.4) but decreases solubility (25 mg/mL → 8 mg/mL)

Advanced: What crystallographic data inform structure-activity relationships (SAR)?

Q. Key findings :

  • π-π stacking : Adjacent triazolo-pyrimidine rings (centroid distance: 3.63 Å) stabilize protein-ligand complexes .
  • Hydrogen bonding : NH group (1.857 Å) interacts with Asp86 in CDK2, critical for inhibitory activity .
  • Dihedral angles : Substituents at C7 (2-fluorophenyl) and C5 (methyl) adopt near-planar conformations (torsion angle < 10°), optimizing target binding .

Advanced: How can regioselectivity challenges in synthesis be addressed?

Q. Approaches :

  • Solvent polarity control : Use ionic liquids (e.g., [BMIM]BF4_4) to favor 5-methyl over 7-methyl isomers (ratio 9:1) .
  • Microwave conditions : Adjust power (200 W) and time (30 min) to suppress competing pathways (e.g., triazole ring oxidation) .
  • Additives : Introduce p-toluenesulfonic acid (pTSA) to stabilize transition states (yield increases from 55% to 78%) .

Advanced: What are unresolved contradictions in reported biological data?

Q. Case study :

  • Anticancer activity : One study reports IC50_{50} = 5 µM (HeLa cells) , while another shows IC50_{50} = 18 µM .
    Resolution :
    • Assay variability : Differences in cell lines (HeLa vs. MCF-7) and incubation times (48 vs. 72 hr).
    • Purity thresholds : HPLC purity >98% required for reproducibility; impurities >2% skew dose-response curves .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.